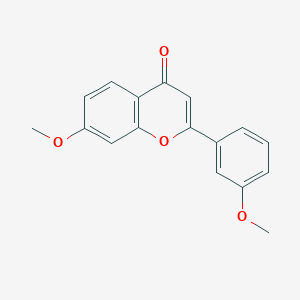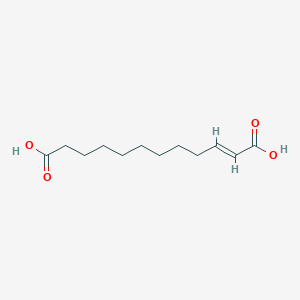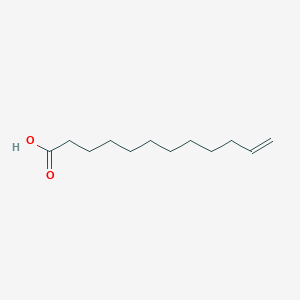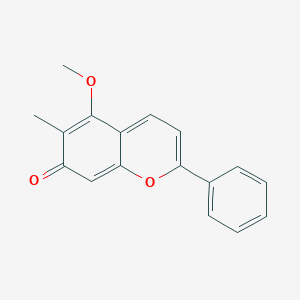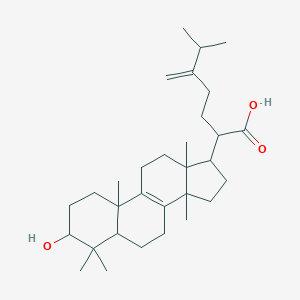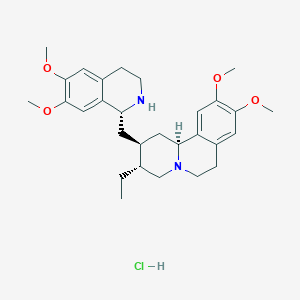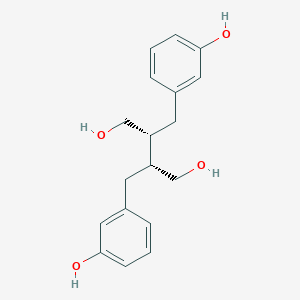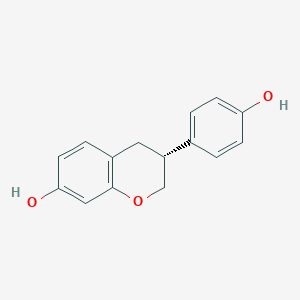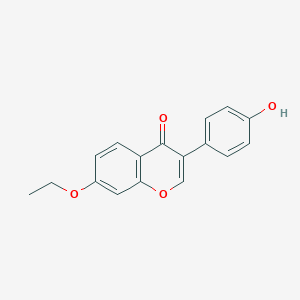
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one is a compound with the molecular formula C17H14O4 . It belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds .
Molecular Structure Analysis
The molecular structure of 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one consists of a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . This framework acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
The chroman-4-one framework, which is part of the 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one structure, is a significant structural entity in a large class of medicinal compounds. Synthetic compounds that include this framework exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The molecular weight of 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one is 282.291 Da . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Anticancer Potential
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one, similar in structure to compounds studied for their anticancer properties, has potential applications in the development of anticancer drugs. Research has shown that compounds with similar structures exhibit high tumor specificity and reduced toxicity to normal cells. For example, (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, a compound with a related structure, induced apoptotic cell death in human oral squamous cell carcinoma cells with minimal keratinocyte toxicity. This suggests that modifying the lead compounds to include functional groups like in 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one could be crucial for creating new anticancer drugs with fewer side effects (Sugita et al., 2017).
Synthetic and Pharmaceutical Importance
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one is structurally related to 6$H$-benzo[$c$]chromen-6-ones, core structures of secondary metabolites with significant pharmacological importance. Synthetic protocols for such compounds are critical for producing limited natural quantities. These protocols include Suzuki coupling reactions and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), highlighting the importance of synthetic approaches to access biologically active chromenones and their derivatives. This underscores the chemical's potential as a precursor for pharmaceuticals (Mazimba, 2016).
Role in Antioxidant Activity
Compounds related to 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one, such as naringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), demonstrate potent antioxidant activities. These activities include anti-inflammatory effects through cytokine inhibition and free radical scavenging, suggesting potential therapeutic applications in various diseases. This highlights the relevance of studying such compounds for their antioxidant properties and therapeutic potential across a range of disorders, including neurodegenerative and cardiovascular diseases (Rani et al., 2016).
Orientations Futures
Given the broad variety of remarkable biological and pharmaceutical activities exhibited by 4-chromanone-derived compounds , and the challenges in their synthesis , future research could focus on developing more effective and cost-effective methods for synthesizing these compounds. This could potentially lead to the discovery of new medicinal compounds with significant therapeutic benefits.
Propriétés
IUPAC Name |
7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGLMEIZDQKJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400753 |
Source


|
| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one | |
CAS RN |
146698-96-6 |
Source


|
| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

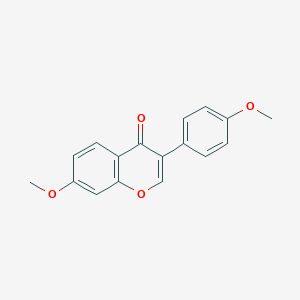

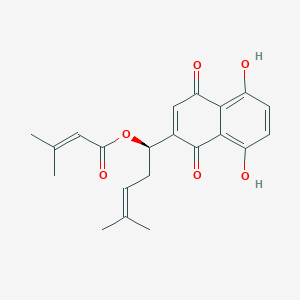
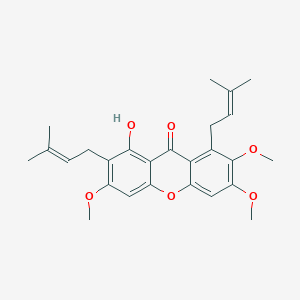
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
